4-Cyanopyridine-3-sulfonamide
Description
Contextualization within Heterocyclic Chemistry: Pyridines and Sulfonamides
Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyridine (B92270), a six-membered ring with one nitrogen atom, is a cornerstone of this field. gla.ac.uk The nitrogen atom imparts a basic character to the ring and influences its electronic properties, making it a common scaffold in many biologically active molecules and functional materials. gla.ac.ukbohrium.comresearchgate.net
Sulfonamides (R-SO₂NH₂) are a class of organic compounds characterized by a sulfonyl group attached to an amine. scispace.com This functional group is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. scispace.comrsc.org The presence of the sulfonamide group can confer a range of biological activities, including antibacterial, and antitumor properties. bohrium.comscispace.com The combination of a pyridine ring and a sulfonamide group in a single molecule, as seen in pyridine-based sulfonamides, creates a scaffold with significant potential in medicinal chemistry and materials science. scispace.comeurjchem.com
Research Significance of Cyano-Substituted Pyridine Sulfonamides in Organic Synthesis
The introduction of a cyano group (-C≡N) to the pyridine sulfonamide framework further enhances its significance in organic synthesis. The cyano group is a strong electron-withdrawing group, which significantly alters the electronic distribution within the pyridine ring. This electronic modification can influence the reactivity of the molecule in several ways. For instance, it can enhance the acidity of the sulfonamide proton, which can be crucial for interactions with biological targets like enzymes.
In the context of organic synthesis, the cyano group is a versatile functional handle. It can participate in a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. For example, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This versatility makes cyano-substituted pyridine sulfonamides valuable intermediates for creating diverse libraries of compounds for screening in drug discovery and materials science. The strategic placement of the cyano and sulfonamide groups on the pyridine ring, as in 4-cyanopyridine-3-sulfonamide, provides specific regio- and stereochemical opportunities for synthetic chemists to explore.
Overview of Academic Research Trajectories for this compound and Related Architectures
Academic research involving this compound and its analogs has primarily focused on its utility as a synthetic intermediate and its potential biological activities. Researchers have explored various synthetic routes to access this and related structures, often involving multi-step processes starting from pyridine derivatives. Key steps can include the introduction of the sulfonamide group and the subsequent cyanation of the pyridine ring.
A significant area of investigation for related pyridine sulfonamide structures is their role as enzyme inhibitors. For example, certain 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA), with some showing selectivity towards cancer-associated isoforms. mdpi.com Other studies have focused on creating novel pyridine derivatives containing a sulfonamide moiety to explore their potential as anticancer agents. bohrium.com Research has also been conducted on the synthesis of new pyridine-based sulfonamides for their potential antiviral and antimicrobial properties. acs.org While direct research on this compound itself is more limited in publicly available literature, the broader research on cyano- and sulfonamide-substituted pyridines indicates a clear trajectory towards the development of new therapeutic agents and functional materials. researchgate.netnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅N₃O₂S |
| Molecular Weight | 183.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 33263-43-3 |
| Canonical SMILES | C1=CN=CC(=C1C#N)S(=O)(=O)N |
| InChI Key | HMWOKFJFWOEXQL-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O2S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4-cyanopyridine-3-sulfonamide |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-9-4-6(5)12(8,10)11/h1-2,4H,(H2,8,10,11) |
InChI Key |
HMWOKFJFWOEXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyanopyridine 3 Sulfonamide and Analogs
Historical Development of Synthetic Approaches to Substituted Pyridine (B92270) Sulfonamides
The journey to synthesize substituted pyridine sulfonamides is built upon foundational discoveries in both pyridine and sulfonamide chemistry. The first synthesis of a pyridine compound is credited to Arthur Hantzsch in 1881 through a multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849). This opened the door to accessing the core pyridine heterocycle.
Separately, the discovery of sulfonamides as potent therapeutic agents, initiated by the work on Prontosil in the 1930s, established the importance of the sulfonamide functional group (-SO₂NH₂). The initial approaches to pyridine sulfonamides logically combined the synthetic principles from both areas. The most common and historically significant method involves the reaction of a pre-formed aminopyridine with an appropriate sulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction, often carried out in solvents like pyridine (which can also act as the base) or dichloromethane, has been a cornerstone for accessing a wide variety of substituted pyridine sulfonamides for decades. nih.govresearchgate.neteurjchem.com
Contemporary Synthetic Strategies and Mechanistic Pathways
Modern synthetic chemistry emphasizes efficiency, atom economy, and molecular diversity. In the context of 4-cyanopyridine-3-sulfonamide and its analogs, this has led to the development of elegant multi-component reactions, one-pot syntheses, and sophisticated functional group interconversions.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyridines, including those bearing cyano groups.
A prominent example is the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives. This reaction typically involves an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. mdpi.comsemanticscholar.org The reaction proceeds through a series of tandem reactions, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization, to furnish the final pyridine scaffold in high yields. mdpi.com The use of catalysts, such as nanostructured diphosphates or microwave irradiation, can enhance the efficiency and environmental friendliness of these reactions. mdpi.comsemanticscholar.org
One-pot methodologies have also been developed to directly synthesize sulfonamides, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. For instance, a one-pot conversion of aromatic carboxylic acids to sulfonamides has been reported. This process involves an initial decarboxylative chlorosulfonylation followed by in-situ amination, providing a streamlined route to diverse sulfonamide products, including heteroaryl derivatives. acs.orgnih.gov These advanced strategies allow for the rapid assembly of complex molecules that would otherwise require lengthy, linear synthetic sequences.
The table below summarizes representative examples of MCRs for the synthesis of cyanopyridine derivatives.
| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | None | Microwave, Solvent-free, 7-9 min | 83 | semanticscholar.org |
| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80°C, Solvent-free | 92 | mdpi.com |
| 3-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80°C, Solvent-free | 90 | mdpi.com |
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80°C, Solvent-free | 94 | mdpi.com |
Functional group interconversion (FGI) is a critical strategy for introducing the cyano and sulfonamide moieties onto a pre-existing pyridine ring or for modifying analogs.
The reaction between an aminopyridine and a sulfonyl chloride remains a robust and widely used method for constructing the pyridine-sulfonamide linkage. nih.goveurjchem.com The process involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.
Typically, a base such as pyridine or triethylamine is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. vanderbilt.edu The reaction is versatile, allowing for a wide range of substituted aminopyridines and sulfonyl chlorides to be coupled, thereby generating a diverse library of pyridine sulfonamide derivatives. eurjchem.com
General Reaction Scheme:
Py-NH₂ + R-SO₂Cl → Py-NH-SO₂-R + HCl
Recent advancements have focused on improving the regioselectivity of such reactions on the pyridine ring. For example, direct C-H sulfonylation of pyridines has been achieved through activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt, offering a modern alternative to the classical amine-sulfonyl chloride coupling. chemrxiv.org
The ammoxidation of alkylpyridines is a major industrial process for the production of cyanopyridines. mdpi.comresearchgate.net This gas-phase catalytic reaction involves the oxidation of an alkyl group (e.g., a methyl group) on the pyridine ring in the presence of ammonia and oxygen (typically from air) at elevated temperatures (330-450°C). chemicalbook.com
General Reaction Scheme:
Py-CH₃ + NH₃ + 1.5 O₂ → Py-CN + 3 H₂O
Vanadium-based catalysts, often mixed with other metal oxides like molybdenum or titanium, are commonly employed to facilitate this transformation. google.commdpi.comgoogleapis.com The process is highly exothermic and provides an efficient, direct route from readily available starting materials like 4-methylpyridine (γ-picoline) to 4-cyanopyridine (B195900). chemicalbook.com High conversion rates (often >99%) and yields (>98%) can be achieved under optimized conditions in fluidized bed or fixed-bed reactors. mdpi.comchemicalbook.com This method is crucial for the large-scale synthesis of cyanopyridines, which are valuable precursors for pharmaceuticals and other fine chemicals. google.com
The table below shows catalyst systems and yields for the ammoxidation of 3-methylpyridine to 3-cyanopyridine.
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| Vanadium-Molybdenum-Phosphorus Oxide | 400-500 | - | - | google.com |
| Molybdenum oxide on silica gel | 380 | 99 | 95 | mdpi.com |
| V₂O₅ | - | 89.3 | 83.5 | mdpi.com |
| V-Ti-Zr-O | - | - | - | googleapis.com |
"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of complex molecules due to its high efficiency, reliability, and biocompatibility. This methodology has been successfully applied to the synthesis of 4-substituted pyridine-3-sulfonamide (B1584339) analogs. mdpi.comnih.gov
The strategy involves starting with a pyridine sulfonamide scaffold containing either an azide (B81097) or a terminal alkyne functionality. This precursor can then be "clicked" with a variety of complementary alkynes or azides to rapidly generate a library of derivatized compounds. For example, 4-azidopyridine-3-sulfonamide, prepared from 4-chloropyridine-3-sulfonamide (B47618), serves as a versatile intermediate. mdpi.com Its reaction with various terminal alkynes in the presence of a copper(I) catalyst and a base affords a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com This approach allows for the introduction of diverse "tails" onto the pyridine ring, enabling fine-tuning of the molecule's properties. mdpi.comnih.gov
Synthetic Scheme for "Click" Derivatization:
Step 1: 4-chloropyridine-3-sulfonamide + NaN₃ → 4-azidopyridine-3-sulfonamide
Step 2: 4-azidopyridine-3-sulfonamide + R-C≡CH --(CuI, Et₃N)--> 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamide
This modular and highly efficient "click" approach is exemplary of contemporary strategies that facilitate the rapid exploration of chemical space around a core molecular structure. mdpi.com
Green Chemistry Principles in Synthesis
The integration of green chemistry principles is paramount in the contemporary synthesis of pyridine derivatives. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources, making chemical processes more environmentally benign. nih.govjddhs.com
Atom Economy: This principle advocates for designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), often used for pyridine synthesis, are inherently atom-economical as they combine several starting materials in a single step to construct a complex product with minimal byproduct formation. mdpi.comchegg.com For instance, the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate demonstrates high atom economy. mdpi.comoiccpress.com
Solvent-Free Conditions: A significant green strategy is the elimination or reduction of volatile organic solvents, which are often toxic and contribute to pollution. jddhs.comunibo.it Many modern syntheses of cyanopyridine analogs are conducted under solvent-free conditions, frequently using thermal or microwave activation. mdpi.comnih.govsemanticscholar.orgresearchgate.net These reactions, by heating the neat mixture of reactants, reduce waste and simplify product isolation. mdpi.comnih.gov
Catalyst Recycling: The use of heterogeneous or recoverable catalysts is a cornerstone of green synthesis. rsc.org Nanostructured catalysts, such as Na₂CaP₂O₇ and zinc zirconium phosphate (ZPZn), have been employed for the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.comoiccpress.com These solid catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, offering both economic and environmental benefits. oiccpress.comrsc.org Magnetically recoverable nanocatalysts, like Fe₃O₄-supported systems, further simplify the recycling process, as they can be isolated using an external magnetic field. nih.govrsc.org
| Green Chemistry Principle | Application in Cyanopyridine Synthesis | Benefits |
| Atom Economy | Use of one-pot, multi-component reactions (MCRs). mdpi.com | Minimizes waste, increases efficiency. |
| Solvent-Free Conditions | Reactions are conducted by heating neat reactants without a solvent. semanticscholar.orgresearchgate.net | Reduces pollution, simplifies purification. jddhs.com |
| Catalyst Recycling | Employment of heterogeneous and magnetically separable catalysts. oiccpress.comnih.gov | Lowers costs, reduces catalyst waste. rsc.org |
| Energy Efficiency | Use of microwave irradiation to accelerate reactions. semanticscholar.org | Reduces reaction times and energy consumption. jddhs.com |
Precursor Chemistry and Starting Material Considerations
The selection of appropriate starting materials is crucial for the successful synthesis of this compound and its analogs. The most common and versatile approaches are multi-component reactions that utilize simple, readily available precursors.
A widely adopted method for synthesizing the core 2-amino-3-cyanopyridine structure involves a one-pot condensation of four components:
An aromatic or aliphatic aldehyde .
An active methylene nitrile , most commonly malononitrile .
A ketone with an α-methyl or methylene group, such as acetophenone derivatives.
An ammonia source , typically ammonium acetate , which also acts as a catalyst. researchgate.net
To incorporate the sulfonamide moiety, a precursor containing this functional group is used. For example, the synthesis of pyridines with a sulfonamide substituent can be achieved by replacing the simple ketone with a sulfonamide-bearing ketone, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide. rsc.org The reaction then proceeds with an aryl aldehyde, malononitrile, and ammonium acetate to yield the desired pyridine-sulfonamide derivative. rsc.org
Alternative strategies involve building the molecule in a more stepwise fashion. For instance, 4-cyanopyridine can be synthesized via the ammoxidation of 4-methylpyridine. chemicalbook.comgoogle.com This intermediate could then potentially be functionalized with a sulfonamide group. Another route involves the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride and ammonia, followed by the introduction of substituents at the 4-position. chemicalbook.commdpi.com The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Reaction Optimization and Yield Enhancement Strategies
Maximizing the yield of the target compound is a key objective in synthetic chemistry. For the synthesis of this compound analogs, several strategies are employed to optimize reaction conditions and enhance yields.
Catalyst Selection: The choice of catalyst is critical. While the reactions can proceed with ammonium acetate alone, the addition of a more efficient catalyst can significantly improve yields and shorten reaction times. rsc.org Both Lewis acids and Brønsted acids have been shown to be effective. The use of novel catalysts like quinoline-based dendrimer-like ionic liquids has been reported to give high yields under mild conditions. rsc.orgscispace.com
Reaction Conditions: Optimization of parameters such as temperature, reaction time, and solvent is crucial. Studies have shown that for many multi-component syntheses of cyanopyridines, solvent-free conditions at elevated temperatures (e.g., 80-120 °C) provide the best results. mdpi.comrsc.org A systematic study of a model reaction for a pyridine-sulfonamide synthesis determined that optimal conditions were solvent-free at 90 °C using 2 mol% of the catalyst. rsc.org
Electronic Effects of Substituents: The electronic nature of the substituents on the starting materials, particularly the aldehyde, can influence the reaction yield. Research indicates that aldehydes bearing electron-donating groups tend to give higher yields of the corresponding 2-amino-3-cyanopyridine product, whereas those with electron-withdrawing groups often result in lower yields. rsc.orgresearchgate.net This information is valuable for planning syntheses of specific analogs.
Energy Sources: The use of non-conventional energy sources like microwave irradiation has proven to be an effective strategy for yield enhancement. Microwave-assisted syntheses are often much faster than those using conventional heating, with reactions completing in minutes rather than hours, and frequently result in higher product yields. semanticscholar.org
Table: Optimization of a Model Reaction for Pyridine-Sulfonamide Synthesis rsc.org Reaction: Benzaldehyde + Malononitrile + N-(4-acetylphenyl)-4-methylbenzenesulfonamide + Ammonium Acetate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Solvent-free | 90 | 120 | 35 |
| 2 | TQoxyTtriFA (1) | Solvent-free | 90 | 60 | 80 |
| 3 | TQoxyTtriFA (2) | Solvent-free | 90 | 30 | 96 |
| 4 | TQoxyTtriFA (2) | H₂O | Reflux | 120 | 40 |
| 5 | TQoxyTtriFA (2) | EtOH | Reflux | 120 | 55 |
Detailed Mechanistic Studies of Formation Reactions
The formation of the cyanopyridine ring, particularly through multi-component reactions, proceeds via a complex sequence of reactions. Understanding these mechanistic pathways is essential for controlling the reaction and designing new synthetic routes.
The initial step in the multi-component synthesis of 2-amino-3-cyanopyridines is typically a Knoevenagel condensation. scienceinfo.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (the aldehyde), followed by dehydration. youtube.comorganic-chemistry.org The reaction is catalyzed by a weak base, often ammonium acetate or another amine catalyst. scienceinfo.com The base deprotonates the malononitrile to form a resonance-stabilized carbanion (enolate), which then attacks the carbonyl carbon of the aldehyde. acs.org The resulting intermediate subsequently eliminates a molecule of water to form an α,β-unsaturated product, in this case, an arylidenemalononitrile intermediate. rsc.org
Following the initial condensation steps, a crucial ring closure reaction occurs to form the heterocyclic pyridine core. In the synthesis of pyridine-sulfonamide analogs, an enamine intermediate is formed from the reaction of the sulfonamide-containing ketone and ammonia (generated from ammonium acetate). rsc.org This enamine then undergoes a Michael addition reaction with the Knoevenagel adduct (arylidenemalononitrile). The resulting intermediate then cyclizes via an intramolecular nucleophilic attack of an amino group onto a nitrile (cyano) group, a process known as a Thorpe-Ziegler reaction, or a related cyclization pathway. This cyclization forms a six-membered dihydropyridine ring. rsc.org
The final step in the synthesis is the aromatization of the dihydropyridine intermediate to the stable pyridine ring. While this can occur through various oxidation pathways, a proposed mechanism for the formation of certain pyridine-sulfonamide derivatives is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). scispace.comresearchgate.net This mechanism describes an oxidation process that does not require an external oxidizing agent. orgchemres.org It involves stereoelectronic interactions within the molecule, specifically the interaction of lone pairs on a nitrogen atom with the anti-bonding orbitals of adjacent C-H bonds, transmitted through a vinylogous system (a conjugated system of double bonds). rsc.orgorgchemres.org This interaction facilitates an unusual hydride transfer and the elimination of molecular hydrogen (H₂), leading to the final, stable aromatic pyridine product. rsc.org This concept provides a modern framework for understanding the final aromatization step under seemingly non-oxidative conditions. nih.govorgchemres.org
Tandem Reaction Architectures
Tandem reactions, also known as cascade or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its analogs from simple precursors in a single pot. This methodology avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. The synthesis of polysubstituted pyridines, including those bearing cyano and sulfonamide functionalities, has been effectively achieved through various tandem reaction strategies, often involving multicomponent reactions.
A prevalent tandem approach for the construction of the pyridine ring involves a sequence of condensation, Michael addition, and cyclization reactions. For instance, a one-pot, three-component reaction can be envisioned for the synthesis of a this compound analog. This reaction would typically involve an aldehyde, a compound containing an active methylene group (such as malononitrile), and a sulfonamide derivative with a suitable functional group for cyclization.
The general mechanism for such a tandem reaction proceeds through several steps:
Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, to form an arylidene malononitrile intermediate.
Michael Addition: Subsequently, a Michael donor, which could be a sulfonamide derivative with a nucleophilic center, adds to the electron-deficient double bond of the arylidene malononitrile.
Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization and subsequent oxidation or elimination to afford the stable, aromatic pyridine ring.
A representative example of a multicomponent reaction that follows a tandem sequence to produce highly functionalized pyridines involves the reaction of aromatic aldehydes, malononitrile, and an active methylene compound in the presence of a base. While not producing this compound directly, this illustrates the principle of the tandem architecture.
Table 1: Examples of Multicomponent Tandem Reactions for the Synthesis of Substituted Cyanopyridines
| Entry | Aldehyde | Active Methylene Compound | Michael Donor | Product | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine | 92 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Acetophenone | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine | 95 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Acetophenone | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 94 |
| 4 | Benzaldehyde | Malononitrile | Cyclohexanone | 2-Amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline | 89 |
Another tandem strategy involves a cooperative vinylogous anomeric-based oxidation mechanism for the synthesis of pyridines bearing a sulfonamide moiety. This approach can be utilized in a one-pot reaction involving an aldehyde, a ketone containing a sulfonamide group, and an ammonia source like ammonium acetate. The reaction proceeds under thermal or catalyst-mediated conditions, leading to the formation of the substituted pyridine ring in a single operation.
The versatility of these tandem reaction architectures allows for the generation of a diverse library of this compound analogs by varying the starting materials. The choice of aldehyde, the active methylene compound, and the sulfonamide-containing precursor can be readily modified to introduce different substituents onto the pyridine core, enabling the exploration of structure-activity relationships for various applications.
Advanced Spectroscopic and Structural Elucidation of 4 Cyanopyridine 3 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Cyanopyridine-3-sulfonamide, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides comprehensive insight into its molecular framework.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the pyridine (B92270) ring protons are expected to appear in the aromatic region. The proton at the C2 position (H-2) would likely resonate as a singlet or a finely split doublet, being adjacent to the nitrogen atom and the sulfonamide-bearing carbon. The protons at C5 and C6 (H-5 and H-6) would appear as an AX or AB system of two doublets, showing a characteristic ortho-coupling. The two protons of the sulfonamide (-SO₂NH₂) group are expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is anticipated to have a characteristic signal in the 115-120 ppm range. The pyridine ring carbons would resonate in the aromatic region (approximately 120-160 ppm). The carbon atom attached to the sulfonamide group (C-3) would be influenced by the electron-withdrawing nature of the SO₂ group. Aromatic carbons generally appear between 111 and 161 ppm in similar sulfonamide derivatives rsc.org.
2D NMR Spectroscopy
To unambiguously assign the proton and carbon signals, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the H-5/H-6 spin system in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the pyridine carbons (C-2, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C-3 and C-4) by observing correlations from H-2, H-5, and H-6 to these carbons.
Predicted NMR Data for this compound
| Technique | Signal/Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H NMR | H-2 | ~9.0 - 9.2 | s | Pyridine Ring |
| H-5 | ~7.8 - 8.0 | d | Pyridine Ring | |
| H-6 | ~8.8 - 9.0 | d | Pyridine Ring | |
| -NH₂ | Variable (broad) | br s | Sulfonamide Group | |
| ¹³C NMR | C-2 | ~152 - 155 | - | Pyridine Ring |
| C-3 | ~140 - 145 | - | Pyridine Ring (C-S) | |
| C-4 | ~125 - 130 | - | Pyridine Ring (C-CN) | |
| C-5 | ~122 - 125 | - | Pyridine Ring | |
| C-6 | ~150 - 153 | - | Pyridine Ring | |
| C≡N | ~116 - 118 | - | Nitrile Group |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), GC-MS, Electrospray Ionization Mass Spectrometry (ESI-MS), Fragmentation Pathways)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₆H₅N₃O₂S), the calculated exact mass would be used to confirm its molecular formula.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like sulfonamides, often producing a protonated molecule [M+H]⁺ in positive ion mode. Tandem MS (MS/MS) experiments on this precursor ion are used to study its fragmentation.
Fragmentation Pathways
The fragmentation of sulfonamides under MS/MS conditions has been studied and typically involves several key pathways. nih.govresearchgate.net For this compound, the protonated molecule would likely undergo the following fragmentations:
Loss of SO₂: A common fragmentation for sulfonamides, resulting in a significant neutral loss of 64 Da.
Loss of the Sulfonamide Group: Cleavage of the C-S bond can lead to the loss of ·SO₂NH₂ or the formation of a cyanopyridinyl cation.
Cleavage of the S-N bond: This can also occur, leading to characteristic fragment ions. nih.gov
Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 184.0181 | [C₆H₆N₃O₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 120.0245 | [C₆H₆N₃S]⁺ | Loss of SO₂ from [M+H]⁺ |
| 104.0374 | [C₆H₄N₂]⁺· | Cyanopyridine radical cation from C-S cleavage |
| 105.0453 | [C₆H₅N₂]⁺ | Cyanopyridinium cation from C-S cleavage |
X-ray Crystallography and Solid-State Structure Analysis (e.g., Molecular Aggregation, Hydrogen Bonding Networks, Crystal Systems)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not detailed in the search results, analysis of related compounds allows for well-founded predictions. For instance, studies on 4-substituted pyridine-3-sulfonamides and 4-cyanopyridinium salts reveal common structural motifs. mdpi.comnih.gov
Molecular Aggregation and Hydrogen Bonding
The structure is expected to be dominated by a robust network of hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The pyridine nitrogen and the nitrile nitrogen can also act as hydrogen bond acceptors. It is highly probable that the sulfonamide groups will form intermolecular N-H···O hydrogen bonds, linking molecules into chains or sheets. A similar compound, 4-cyanopyridinium hydrogen sulfate, forms a 2D network through N—H···O and C—H···O interactions. nih.govresearchgate.net
Crystal Systems
Derivatives of pyridine-3-sulfonamide (B1584339) have been shown to crystallize in systems such as monoclinic and triclinic. mdpi.com For example, a 4-(4-phenyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative crystallizes in the triclinic system with space group P-1. mdpi.com Another related compound crystallizes in the monoclinic P2₁/c space group. mdpi.com
π–π Stacking
The planar pyridine rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. In 4-cyanopyridinium hydrogen sulfate, weak π–π stacking interactions are observed with a centroid-to-centroid distance of 3.785 Å. nih.govresearchgate.net
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption (FT-IR) or scattering (Raman) of light from molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The sulfonamide group gives rise to distinct stretching vibrations for the S=O and N-H bonds. The asymmetric and symmetric SO₂ stretching vibrations typically appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively rsc.org. The C≡N stretch from the nitrile group is expected as a sharp band of medium intensity.
Raman Spectroscopy
Raman spectroscopy provides complementary information. The C≡N stretching vibration, which is often of medium intensity in IR, typically gives a strong signal in the Raman spectrum around 2250 cm⁻¹ spectroscopyonline.com. The pyridine ring vibrations also produce characteristic Raman bands. Analysis of 4-cyanopyridine (B195900) shows distinct Raman signals corresponding to ring breathing and other vibrational modes. researchgate.netnih.gov
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 | FT-IR |
| Asymmetric/Symmetric SO₂ Stretch | 1350-1310 / 1160-1140 | FT-IR | |
| Nitrile (-C≡N) | C≡N Stretch | 2250 - 2230 | FT-IR, Raman (strong) |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | FT-IR, Raman |
| Ring Breathing | ~1000 | Raman |
Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy) for Chromophoric Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyridine ring in this compound acts as the primary chromophore. The absorption bands are due to π→π* and n→π* electronic transitions. The presence of the electron-withdrawing cyano and sulfonamide groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The primary absorption bands are anticipated to be in the UV region, likely between 250 and 300 nm.
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its change in mass as a function of temperature. For this compound, a TGA scan would show a stable region at lower temperatures, indicating the compound's thermal stability range. At a specific onset temperature, the TGA curve would begin to decline, signifying the start of thermal decomposition. The decomposition may occur in one or multiple steps, corresponding to the sequential loss of different parts of the molecule, such as the sulfonamide group, followed by the degradation of the pyridine ring at higher temperatures.
Reactivity and Derivatization Studies of 4 Cyanopyridine 3 Sulfonamide
Reactions at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a primary site for derivatization, allowing for modifications that can significantly alter the molecule's properties.
The nitrogen atom of the sulfonamide in 4-Cyanopyridine-3-sulfonamide can undergo N-alkylation and N-acylation reactions. These reactions typically proceed by deprotonation of the sulfonamide nitrogen with a suitable base to form a more nucleophilic sulfonamide anion, which then reacts with an alkylating or acylating agent. For instance, N-alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These modifications are crucial for creating a library of compounds with varied steric and electronic properties.
The general scheme for these reactions involves the deprotonation of the sulfonamide followed by nucleophilic attack on the electrophilic carbon of the alkylating or acylating agent. The choice of base and solvent is critical to the success of these transformations, with common bases including sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile.
Table 1: Representative N-Alkylation and Acylation Reactions of Sulfonamides
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-4-cyanopyridine-3-sulfonamide |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-4-cyanopyridine-3-sulfonamide |
A key strategy for modifying the sulfonamide moiety involves its conversion to a more reactive sulfonyl halide, such as a sulfonyl chloride or sulfonyl fluoride.
4-Chloropyridine-3-sulfonyl chloride can be synthesized from 4-hydroxy-pyridine-3-sulfonic acid. The process involves heating with phosphorus oxychloride and phosphorus trichloride, followed by treatment with chlorine gas. This sulfonyl chloride is a versatile intermediate. For example, it can be reacted with various bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles. researchgate.net
4-Cyanopyridine-3-sulfonyl fluoride is another important reactive intermediate. It can be synthesized from the corresponding sulfonyl chloride through a chlorine-fluorine exchange reaction, often using potassium bifluoride (KHF₂). evitachem.com Another method involves the reaction of 4-cyanopyridine-3-sulfonate with cyanuric chloride followed by potassium fluoride. evitachem.com Sulfonyl fluorides can also be prepared via electrochemical oxidative coupling of thiols with potassium fluoride. nih.gov
These sulfonyl fluorides are reactive towards a variety of nucleophiles. evitachem.com A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed using 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which allows for the synthesis of a wide array of sulfonamides in excellent yields. chemrxiv.org This highlights the utility of sulfonyl fluorides as stable yet reactive precursors for creating diverse sulfonamide derivatives. The reactivity of sulfonyl fluorides can be fine-tuned, making them valuable reagents in deoxyfluorination reactions as well. ucla.edu
Table 2: Synthesis and Reactivity of Sulfonyl Halide Precursors
| Precursor | Synthesis Method | Subsequent Reaction | Product |
|---|---|---|---|
| 4-Chloropyridine-3-sulfonyl chloride | From 4-hydroxy-pyridine-3-sulfonic acid with POCl₃/PCl₃ and Cl₂ | Reaction with amines | Substituted Sulfonamides |
| 4-Cyanopyridine-3-sulfonyl fluoride | Cl/F exchange from sulfonyl chloride | Catalytic amidation with amines | Diverse Sulfonamides |
| 4-Cyanopyridine-3-sulfonyl fluoride | From sulfonate with cyanuric chloride/KF | Nucleophilic substitution | Sulfonamide derivatives |
Reactions at the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo various transformations, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. These reactions provide pathways to introduce new functional groups and expand the molecular complexity of the parent compound.
The hydrolysis of the nitrile function in cyanopyridines is a well-established method for the synthesis of pyridine (B92270) carboxylic acids and their corresponding amides, which are compounds of significant commercial and biological interest. google.com The reaction outcome can be selectively controlled by adjusting the reaction conditions, such as the nature and stoichiometry of the catalyst (typically a base or acid) and the temperature. google.com
For this compound, these pathways would lead to the formation of either 4-carbamoylpyridine-3-sulfonamide or 4-carboxypyridine-3-sulfonamide.
Amidation: Partial hydrolysis of the cyano group yields the primary amide, 4-carbamoylpyridine-3-sulfonamide. This reaction is typically favored under milder basic conditions, for instance, using catalytic amounts of alkali metal hydroxides (e.g., NaOH) or ammonia (B1221849). google.comjustia.com For example, the hydrolysis of 4-cyanopyridine (B195900) to isonicotinamide (B137802) can be achieved with catalytic sodium hydroxide (B78521) at elevated temperatures (120°-170° C). google.com
Carboxylation: Complete hydrolysis leads to the formation of the corresponding carboxylic acid, 4-carboxypyridine-3-sulfonamide. This transformation generally requires more stringent conditions, such as a stoichiometric excess of a strong base (e.g., 1.5-1.75 equivalents of NaOH) or acidic conditions, followed by acidification of the resulting carboxylate salt. google.com
The general scheme for these transformations is presented below:
Table 1: Hydrolysis and Amidation Products of this compound
| Starting Material | Reaction Pathway | Product Name | Product Structure |
| This compound | Partial Hydrolysis (Amidation) | 4-Carbamoylpyridine-3-sulfonamide | (Structure depicting the amide) |
| This compound | Complete Hydrolysis (Carboxylation) | 4-Carboxypyridine-3-sulfonamide | (Structure depicting the carboxylic acid) |
The reduction of the cyano group provides a direct route to primary amines, specifically aminomethyl derivatives. This transformation is crucial for introducing a basic, nucleophilic center, which can be used for further derivatization. Historically, methods for reducing nitriles to amines have included catalytic hydrogenation and the use of chemical reducing agents. google.com
Electrochemical reduction offers an alternative pathway. Studies on 2- and 3-cyanopyridines have shown successful conversion to their corresponding pyridinemethanamines in an aqueous sulfuric acid medium at a lead cathode. google.com Applying this to this compound would be expected to yield 4-(aminomethyl)pyridine-3-sulfonamide. Another potential, more vigorous, reduction pathway could lead to reductive decyanation, where the cyano group is completely removed and replaced with a hydrogen atom, a transformation often achieved using alkali metals in ammonia or hydride reagents like borane. nih.gov
Table 2: Potential Reduction Products of this compound
| Reaction Pathway | Product Name | Notes |
| Nitrile Reduction | 4-(Aminomethyl)pyridine-3-sulfonamide | The primary product from standard nitrile reduction methods. |
| Reductive Decyanation | Pyridine-3-sulfonamide (B1584339) | Results from the complete removal of the cyano group. |
The nitrile group can act as a dienophile in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form heterocyclic systems. nih.govmdpi.comnih.gov While direct cycloaddition on the cyano group of this compound is a theoretical possibility, a more documented and synthetically utilized approach involves converting a related precursor into a derivative that readily undergoes cycloaddition.
A prominent example is the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.com In this strategy, the 4-chloro-pyridine-3-sulfonamide precursor is first converted to 4-azidopyridine-3-sulfonamide via reaction with sodium azide (B81097). This azide derivative then readily undergoes a [3+2] cycloaddition reaction with various terminal alkynes to yield a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives. mdpi.comnih.gov This method allows for the efficient introduction of a wide variety of substituents onto the pyridine-3-sulfonamide core. mdpi.com
Table 3: Example of Cycloaddition-based Derivatization
| Precursor | Reagents | Intermediate | Reagents for Cycloaddition | Final Product Class |
| 4-Chloropyridine-3-sulfonamide (B47618) | NaN₃ | 4-Azidopyridine-3-sulfonamide | Terminal Alkyne (HC≡C–R), CuI, Et₃N | 4-(4-R-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide |
The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a classical method for the formation of ketones. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone.
In the context of this compound, the reaction with a Grignard reagent (R-MgX) would be expected to proceed through an intermediate ketimine, which upon hydrolysis would furnish a 4-acylpyridine-3-sulfonamide derivative. It is important to note that organometallic reagents can also potentially add to the pyridine ring itself, especially if the ring is activated, which could lead to a mixture of products. researchgate.net However, the primary reaction at the cyano group remains a key potential pathway for derivatization. nih.gov
Formation of Condensed Heterocyclic Systems (e.g., Thienopyridines, Pyrazolopyridines)
The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. By utilizing the reactivity of the cyano group in conjunction with a neighboring functional group (or a group introduced nearby), intramolecular cyclization can lead to the formation of bicyclic structures like thienopyridines and pyrazolopyridines. nih.govnih.govnih.govresearchgate.net
For instance, derivatives of this compound can be used to synthesize pyrazolo[4,3-c]pyridine sulfonamides. nih.govresearchgate.net This often involves a multi-step synthesis where the pyridine ring is constructed first, followed by the condensation reaction that forms the fused pyrazole (B372694) ring. nih.gov Similarly, thieno[2,3-b]pyridines can be synthesized from cyanopyridine precursors. One approach involves the reaction of a 3-cyanopyridine-2(1H)-thione with a haloacetamide derivative, leading to the formation of a 3-aminothieno[2,3-b]pyridine structure. researchgate.net These reactions highlight the utility of the cyanopyridine moiety as a synthon for constructing complex heterocyclic frameworks.
Reaction Kinetics and Mechanistic Elucidation of Reactivity Pathways
The study of reaction kinetics and mechanisms provides fundamental insights into the reactivity of this compound and its derivatives.
Hydrolysis: The kinetics of cyanopyridine hydrolysis are influenced by factors such as base concentration and temperature. The reaction proceeds through a nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to yield the amide, which can then undergo further hydrolysis to the carboxylic acid. google.com
Cycloaddition: The mechanism of the CuAAC click reaction is well-understood and involves a catalytic cycle with copper(I) acetylide and vinylidene intermediates, facilitating the concerted formation of the triazole ring. mdpi.com
Reduction: The mechanism for the reductive decyanation of α-aminonitriles using hydride reagents like NaBH₄ has been proposed to involve the isomerization of the double bond, followed by a classical hydride reduction of the resulting intermediate. nih.gov
Formation of Fused Systems: The mechanisms for the formation of pyrazolopyridines and thienopyridines typically involve condensation and intramolecular cyclization steps. For example, the synthesis of thienopyridines from cyanopyridinethiones proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization, where the nucleophilic carbon adjacent to the sulfur attacks the electrophilic carbon of the cyano group. researchgate.net
Mechanistic studies, often supported by computational and kinetic data, are essential for optimizing reaction conditions and predicting the outcomes of new synthetic transformations involving the this compound scaffold.
Computational Chemistry and Theoretical Investigations of 4 Cyanopyridine 3 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide variety of molecular properties. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing molecules of medium complexity like 4-Cyanopyridine-3-sulfonamide. DFT calculations are employed to model the electronic density of a system to derive its energy and other properties.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the molecular structure to find the configuration with the lowest possible energy. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral (torsion) angles.
DFT methods, such as B3LYP combined with a basis set like 6-31+G(d,p), are commonly used for this purpose. mdpi.comscispace.com The optimization process yields a structure that corresponds to a minimum on the potential energy surface. For instance, in related sulfonamide structures, the orientation of the sulfonamide group relative to the pyridine (B92270) ring is a key structural parameter determined through optimization. mdpi.com In the solid state, the conformation can be influenced by intermolecular interactions like hydrogen bonding. mdpi.com
Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, the nature of chemical bonds, and the partial atomic charges on each atom. This information is critical for understanding the molecule's polarity, stability, and sites susceptible to chemical attack. For example, the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group are expected to carry significant negative charges, influencing the molecule's interaction with its environment.
Table 1: Representative Theoretical Bond Parameters for a Pyridine-Sulfonamide Scaffold Note: This table is illustrative, based on typical values for related structures. Actual values for this compound would require specific calculation.
| Parameter | Typical Calculated Value |
|---|---|
| C-S Bond Length (Å) | 1.77 |
| S-N Bond Length (Å) | 1.65 |
| S=O Bond Length (Å) | 1.45 |
| C-C-S-N Dihedral Angle (°) | ~70-90 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the sulfonamide group and the pyridine ring, while the LUMO is likely distributed over the electron-withdrawing cyano group and the pyridine ring system. DFT calculations can provide precise energies and visualizations of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are examples based on similar aromatic sulfonamides and serve to illustrate the concept.
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 5.4 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. deeporigin.com It is an invaluable tool for identifying the charge distribution and predicting sites for intermolecular interactions. chemrxiv.org MEP maps illustrate regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding how a molecule will interact with other charged or polar species. deeporigin.com
Typically, red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack. Blue-colored regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. Green areas are relatively neutral.
In this compound, the MEP map would be expected to show:
Intense negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, indicating these are the most likely sites for hydrogen bond acceptance.
Positive potential (blue) around the hydrogen atoms of the sulfonamide amine group, making them primary hydrogen bond donor sites.
A complex potential distribution around the pyridine ring, influenced by the electronegative nitrogen atom and the attached electron-withdrawing groups.
This analysis helps predict non-covalent interactions, which are fundamental to crystal packing and molecular recognition phenomena. proteopedia.org
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. This process is crucial for confirming that the calculated structure is a true representation of the molecule.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. A good correlation between the calculated and observed vibrational modes confirms the accuracy of the optimized geometry. For sulfonamides, characteristic stretching frequencies for S=O, S-N, and N-H bonds are key benchmarks for comparison. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. scispace.com This comparison helps in the assignment of experimental signals and provides further validation of the computed molecular structure. Discrepancies can sometimes arise due to solvent effects, which can also be modeled computationally. nih.gov
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Sulfonamide) | ~3300 | ~3450 |
| C≡N Stretch | ~2240 | ~2235 |
| SO₂ Asymmetric Stretch | ~1350 | ~1340 |
| SO₂ Symmetric Stretch | ~1160 | ~1155 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, especially if a leaving group like a halogen were present instead of the cyano group. Theoretical studies on similar systems show that the SNAr reaction typically proceeds through a stepwise pathway involving the formation of a high-energy intermediate (a Meisenheimer complex). researchgate.net DFT calculations can model this pathway, determine the activation energies for the formation and collapse of the intermediate, and assess the influence of the nucleophile and solvent on the reaction rate. researchgate.net This provides a molecular-level understanding of the reaction's feasibility and kinetics.
Theoretical Structure-Property Relationship Studies (excluding biological activity)
Beyond reactivity, computational methods can establish relationships between a molecule's computed structural and electronic features and its macroscopic physicochemical properties. These theoretical structure-property relationship studies are vital for understanding and predicting a compound's behavior.
For sulfonamides, theoretical studies have explored correlations between calculated parameters and properties like acidity (pKa) and basicity. researchgate.net For this compound, key investigations could include:
Acidity of the Sulfonamide N-H Group: The acidity can be estimated by calculating the deprotonation energy. The presence of two strong electron-withdrawing groups (sulfonamide and cyano) on the pyridine ring is expected to make this proton relatively acidic.
Basicity of the Pyridine Nitrogen: The basicity of the pyridine nitrogen can be assessed by calculating the proton affinity. The electron-withdrawing substituents would significantly decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Dipole Moment and Polarizability: These properties, which can be readily calculated, influence the molecule's solubility in different solvents and its intermolecular interaction capabilities.
These studies provide a quantitative basis for understanding how the specific arrangement of functional groups in this compound governs its fundamental chemical properties. nih.gov
Intermolecular Interactions and Crystal Packing Analysis of this compound
The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions, with hydrogen bonding and other non-covalent forces playing a pivotal role in the stability of its crystal lattice. Computational and theoretical investigations, complemented by crystallographic data from analogous structures, provide significant insights into these interactions.
The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (-SO₂). The amino group's protons are inclined to form hydrogen bonds with electronegative atoms like oxygen and nitrogen from neighboring molecules. Conversely, the sulfonyl oxygens readily act as hydrogen bond acceptors. In many sulfonamide crystal structures, the amino protons show a strong preference for bonding with sulfonyl oxygens, often resulting in the formation of chains or dimeric motifs. nih.gov
In the case of this compound, the pyridine nitrogen and the cyano group introduce additional hydrogen bond acceptor sites. The pyridine nitrogen can accept a weak hydrogen bond, while the nitrogen of the cyano group can also participate in C-H···N interactions. These interactions contribute to the formation of extended networks within the crystal structure.
Hirshfeld surface analysis, a computational tool, is often employed to visualize and quantify intermolecular interactions in molecular crystals. For similar sulfonamide structures, this analysis has revealed that H···H, N···H/H···N, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| N-H (Sulfonamide) | O=S (Sulfonamide) | Strong Hydrogen Bond |
| N-H (Sulfonamide) | N (Pyridine) | Hydrogen Bond |
| N-H (Sulfonamide) | N≡C (Cyano) | Hydrogen Bond |
| C-H (Pyridine) | O=S (Sulfonamide) | Weak Hydrogen Bond |
| C-H (Pyridine) | N (Pyridine) | Weak Hydrogen Bond |
| C-H (Pyridine) | N≡C (Cyano) | Weak Hydrogen Bond |
Table 2: Key Non-Covalent Interactions and Their Contributions
| Interaction Type | Description |
| Hydrogen Bonding | Primary driving force for crystal packing, involving the sulfonamide, pyridine, and cyano groups. |
| π-π Stacking | Occurs between the aromatic pyridine rings of adjacent molecules, contributing to stability. |
| van der Waals Forces | Weak, non-specific interactions that contribute to the overall cohesion of the crystal lattice. |
Applications in Chemical Synthesis and Materials Science
As a Versatile Synthetic Intermediate in Organic Synthesis
The reactivity of the pyridine (B92270) ring, coupled with the distinct chemical properties of the cyano and sulfonamide moieties, establishes 4-Cyanopyridine-3-sulfonamide as a valuable and versatile intermediate. It serves as a foundational scaffold for constructing a diverse range of more complex molecular architectures.
The this compound framework is an ideal starting point for the synthesis of advanced heterocyclic systems, particularly those with potential biological activity. The inherent reactivity of its structure allows for modifications that lead to fused ring systems and other complex scaffolds. For instance, related pyridine sulfonamides are utilized in the synthesis of pyrazolo[4,3-c]pyridine derivatives. mdpi.com The general strategy often involves the condensation of a dienamine with amines that contain a sulfonamide fragment, leading to the formation of the target pyrazolo[4,3-c]pyridines in high yields. mdpi.com This highlights how the pyridine-sulfonamide core can be elaborated into more complex, fused heterocyclic systems.
Furthermore, the 4-position of the pyridine-3-sulfonamide (B1584339) scaffold is particularly amenable to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, which can then be used to construct other heterocyclic rings. A notable example is the conversion of 4-chloropyridine-3-sulfonamide (B47618) into 4-azidopyridine-3-sulfonamide, which then serves as a precursor for creating 1,2,3-triazole rings via cycloaddition reactions. mdpi.comnih.gov
Beyond fused systems, this compound serves as a fundamental building block for a variety of complex organic molecules. The cyano group can be hydrolyzed, reduced, or converted into other functional groups, while the sulfonamide moiety offers a site for further derivatization. This dual functionality is crucial in medicinal chemistry for creating libraries of compounds for drug discovery.
Recent electrochemical methodologies have demonstrated the utility of cyanopyridines in constructing new carbon-carbon bonds. acs.orgacs.org For example, a transition-metal-free protocol for convergent paired electrolysis enables the cross-coupling of alkyl iodides with heteroaryl nitriles, including various cyanopyridines. acs.orgacs.org This method showcases exceptional functional group tolerance, accommodating amides, esters, and sulfonamides, underscoring the potential for this compound to be used in advanced electrochemical synthesis to build complex molecular frameworks. acs.orgacs.org
Role in Catalyst Design and Ligand Development
The pyridine nitrogen, the cyano nitrogen, and the oxygen or nitrogen atoms of the sulfonamide group in this compound present multiple potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis.
The 4-cyanopyridine (B195900) moiety is well-known for its ability to act as a versatile ligand. It can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or act as a bidentate, bridging ligand via both the pyridine and cyano nitrogen atoms. rsc.orgresearchgate.net This bridging capability is particularly useful for constructing metal-organic frameworks and coordination polymers. rsc.orgresearchgate.net
Similarly, ligands incorporating a pyridine-sulfonamide framework have been designed to enhance catalyst stability. For instance, Iridium complexes with N-(methylsulfonyl)-2-pyridinecarboxamide ligands have been developed for efficient formic acid dehydrogenation, demonstrating the utility of the pyridine-sulfonamide scaffold in creating robust catalysts. rsc.org The combination of the cyanopyridine bridging capability with the electronic influence and potential secondary coordination of the sulfonamide group makes this compound a promising platform for designing novel ligands and catalysts.
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique structure of the 4-substituted pyridine-3-sulfonamide scaffold has facilitated the development of novel synthetic strategies, most notably in the realm of "click chemistry." Researchers have utilized 4-azidopyridine-3-sulfonamide, derived from its 4-chloro precursor, as a key intermediate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com This "click tailing" approach allows for the efficient and modular synthesis of a wide array of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com
The development of this methodology showcases how the pyridine-3-sulfonamide core can be used as a platform for creating diverse molecular libraries through highly reliable and versatile chemical reactions. The table below summarizes the synthesis of various derivatives using this approach.
| Entry | Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | CuI / Trimethylamine | Acetonitrile | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 65% |
| 2 | 1-Ethynyl-4-fluorobenzene | CuI / Trimethylamine | Acetonitrile | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 58% |
| 3 | Propargyl alcohol | CuI / Trimethylamine | Acetonitrile | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 45% |
| 4 | N-propargylphthalimide | CuSO₄ / Sodium Ascorbate | DMSO | 4-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 81% |
| 5 | 3-Phenyl-1-propyne | CuSO₄ / Sodium Ascorbate | DMSO | 4-(4-Benzyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 72% |
Data synthesized from research on CuAAC reactions with 4-azidopyridine-3-sulfonamide. mdpi.com
Potential in Functional Materials Science
The electronic properties and coordination capabilities of this compound suggest its potential for application in the development of novel functional materials.
Coordination Polymers: As established, 4-cyanopyridine is a highly effective building block for coordination polymers, linking metal centers through its pyridine and cyano groups to form extended networks. rsc.orgresearchgate.net The presence of the sulfonamide group in this compound could introduce additional functionality, such as hydrogen bonding sites, which could influence the final supramolecular architecture and properties of the resulting materials. core.ac.uk
Non-Linear Optical (NLO) Materials: Organic molecules with significant charge asymmetry, often containing electron-donating and electron-withdrawing groups connected by a π-conjugated system, are prime candidates for NLO materials. jhuapl.edu The this compound structure contains a π-deficient pyridine ring substituted with two strong electron-withdrawing groups (cyano and sulfonyl). This intramolecular charge-transfer character is a key feature for second and third-order NLO activity. rsc.orgresearchgate.net While the specific NLO properties of this compound are not widely reported, related organic structures containing sulfonamide or cyano groups have shown promise, indicating the potential of this scaffold in photonics and optical device applications. rsc.org
Chemical Sensors: The multiple functional groups on this compound provide several avenues for its use in chemical sensing. The pyridine and cyano nitrogens can act as binding sites for metal cations, forming the basis of a sensor. rsc.org The sulfonamide group is a known recognition motif for certain biological molecules and anions. rsc.org This combination could be exploited to create highly selective colorimetric or fluorescent sensors. For example, sensor systems based on metal complexes have been designed to detect sulfonamide antibiotics, and other systems utilize the specific reactivity of the cyano group for anion detection. rsc.orgcolab.ws The integration of these functionalities onto a single molecular platform could lead to the development of sophisticated sensors for environmental or biomedical monitoring. mdpi.comnih.gov
Future Research Directions and Challenges
Exploration of Untapped Synthetic Avenues for 4-Cyanopyridine-3-sulfonamide
The synthesis of this compound and its derivatives presents an area ripe for innovation. While established methods for creating substituted pyridine (B92270) sulfonamides, such as nucleophilic aromatic substitution on 4-chloropyridine-3-sulfonamide (B47618), provide a foundational approach, future research could focus on more efficient, sustainable, and versatile synthetic strategies. mdpi.com
Key areas for future synthetic exploration include:
Direct C-H Cyanation: Investigating transition-metal-catalyzed or photocatalytic C-H cyanation of pyridine-3-sulfonamide (B1584339) could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials like the 4-chloro derivative.
Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety, particularly for large-scale production.
Novel Catalyst Development: The exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, for the key synthetic steps could reduce costs and environmental impact. google.comguidechem.com
Electrochemical Synthesis: Electrosynthesis offers a green and highly tunable approach for discovering new chemical transformations. acs.orgacs.org Investigating the electrochemical cyanation of pyridine-3-sulfonamide could provide a novel and efficient synthetic pathway.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Nucleophilic Aromatic Substitution | Established methodology, reliable. mdpi.com | Requires pre-functionalized starting materials, may generate stoichiometric waste. |
| Direct C-H Cyanation | High atom economy, potentially fewer steps. | Regioselectivity control, catalyst cost and stability. |
| Flow Chemistry | Enhanced safety and control, scalability. | Initial setup cost, optimization of flow parameters. |
| Electrochemical Synthesis | Use of electricity as a traceless reagent, mild reaction conditions. acs.orgacs.org | Electrode material selection, electrolyte optimization, potential for side reactions. |
Advanced Characterization Techniques and In Situ Studies for Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the application of advanced characterization techniques. While standard methods like NMR and X-ray crystallography are essential for structural confirmation, they often provide only a static picture of the molecule. nih.govresearchgate.net
Future research should employ techniques that can provide real-time information on reaction intermediates and transition states.
Promising advanced characterization techniques include:
In Situ Spectroscopic Methods: Techniques such as in situ IR, Raman, and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. mdpi.com
Operando Spectroscopy: This involves performing spectroscopic measurements under actual reaction conditions, offering a more accurate picture of the catalytic or reaction system.
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in solution.
Unveiling Novel Reactivity Pathways and Transformations
The unique combination of a pyridine ring, a cyano group, and a sulfonamide group in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to move beyond known reactions, such as modifications at the 4-position, and explore novel transformations. mdpi.com
Potential areas for reactivity exploration:
Transformations of the Cyano Group: The cyano group can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate a variety of other functional groups and heterocyclic systems.
Reactivity of the Sulfonamide Moiety: While often considered a stable group, the sulfonamide moiety can participate in various reactions, including N-alkylation, N-arylation, and even cleavage under specific conditions.
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a substrate for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Photocatalytic Reactions: The electron-withdrawing nature of the cyano and sulfonamide groups may impart unique photochemical properties to the pyridine ring, opening up possibilities for novel photocatalytic transformations. rsc.org
Expanding Computational Insights into Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govindexcopernicus.com While molecular docking studies have been used to investigate the biological interactions of related compounds, there is a significant opportunity to apply computational methods to understand the non-biological reactivity and properties of this compound. mdpi.com
Future computational studies could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of proposed reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. researchgate.net
Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR) for proposed intermediates, aiding in their experimental identification. mdpi.com
Design of Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and transformation of this compound.
In Silico Materials Science: DFT can be used to predict the electronic and structural properties of polymers or coordination complexes derived from this compound, guiding the design of new materials.
Table 2: Potential Computational Research Directions for this compound
| Research Area | Computational Method | Expected Outcome |
| Reaction Mechanisms | Density Functional Theory (DFT) | Identification of transition states and intermediates, calculation of activation barriers. researchgate.net |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis, IR, and NMR spectra to aid in experimental characterization. mdpi.com |
| Catalyst Design | High-Throughput Screening | Identification of promising catalyst candidates for specific transformations. |
| Materials Properties | Solid-State DFT | Prediction of electronic band structure, density of states, and mechanical properties of derived materials. |
Integration into Emerging Chemical Technologies (Non-Biological Applications)
The unique structural and electronic properties of this compound make it a promising candidate for a range of non-biological applications in emerging chemical technologies. Research in this area is virtually untapped and represents a significant opportunity for innovation.
Potential non-biological applications include:
Materials Science: The rigid pyridine core and the potential for hydrogen bonding via the sulfonamide group make this compound an interesting building block for the synthesis of functional polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the cyano group can act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic, magnetic, or optical properties.
Organic Electronics: Pyridine-containing molecules are of interest in the field of organic electronics. The electronic properties of this compound could be tuned through chemical modification for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Q. What are the standard synthetic routes for preparing 4-Cyanopyridine-3-sulfonamide, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example:
- Step 1 : Functionalization of the pyridine ring at the 3-position with a sulfonamide group using sulfonic acid derivatives under controlled pH and temperature .
- Step 2 : Introduction of the cyano group at the 4-position via nucleophilic substitution or cyanation reactions, often employing catalysts like copper(I) cyanide . Key intermediates include 3-sulfonamide-pyridine precursors and halogenated intermediates for cyanation. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm the positions of the cyano and sulfonamide groups by analyzing chemical shifts (e.g., sulfonamide protons appear downfield due to electron withdrawal) .
- IR Spectroscopy : Stretching vibrations for the C≡N group (~2200 cm) and S=O bonds (~1350-1150 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers or impurities .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated in experimental settings?
The compound’s polar sulfonamide and cyano groups confer limited solubility in non-polar solvents. Strategies include:
- Using polar aprotic solvents (e.g., DMSO, DMF) or co-solvents (water-ethanol mixtures) .
- Derivatization with hydrophilic groups (e.g., hydroxylation) to enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization strategies include:
- Solvent Selection : Polar solvents like N-methylpyrrolidone enhance reaction rates by stabilizing charged intermediates .
- Temperature Control : Elevated temperatures (80–100°C) accelerate cyanation but require careful monitoring to avoid decomposition .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity during functional group installation . Yield improvements are often validated via HPLC or GC-MS to quantify purity and byproduct formation .
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives across different studies?
Contradictions may arise from:
- Variability in assay conditions (e.g., cell lines, solvent concentrations). Standardizing protocols (e.g., ISO guidelines) reduces discrepancies .
- Structural impurities : Re-evaluating compound purity via NMR and HPLC ensures activity correlates with the intended structure .
- Target specificity : Conducting off-target profiling (e.g., kinase panels) clarifies whether observed effects are direct or indirect .
Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., the 4-position cyano group’s susceptibility to nucleophilic attack) .
- Molecular Dynamics Simulations : Predict solvent effects on reaction pathways, such as solvation shells stabilizing transition states .
- SAR Studies : Quantitative structure-activity relationship (QSAR) models link substituent effects (e.g., electron-withdrawing groups) to reaction rates .
Q. What strategies are recommended for designing bioactivity studies of this compound to ensure target specificity?
- Competitive Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure direct target engagement .
- Proteomic Profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .
- Crystallography : Co-crystallization with target enzymes (e.g., carbonic anhydrase) reveals binding modes and informs structural optimization .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations) .
- Collaborative Reproducibility : Replicate studies in independent labs using identical synthetic and analytical protocols .
- Crystallographic Confirmation : Single-crystal X-ray diffraction provides unambiguous structural validation, resolving ambiguities in peak assignments .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact with reactive intermediates .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal to comply with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
